molecular formula C37H48O21 B183347 Tubuloside A

Tubuloside A

Numéro de catalogue: B183347
Poids moléculaire: 828.8 g/mol
Clé InChI: KZLDMAIXPXOZCX-BBQAUMBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tubuloside A implique plusieurs étapes, à partir de l'extraction des matières premières de Cistanche tubulosa. Le processus comprend des réactions d'hydrolyse, de glycosylation et d'acétylation. Des conditions de réaction spécifiques, telles que la température, le pH et le choix du solvant, sont cruciales pour optimiser le rendement et la pureté .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une extraction à grande échelle de Cistanche tubulosa à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié par des techniques telles que la chromatographie sur colonne et la cristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Chemical Stability and Analytical Characterization

Tubuloside A is characterized by its stability under standard analytical conditions. High-performance liquid chromatography (HPLC) quantification methods reveal a linear calibration curve with the equation:
Y=12.7460X+0.0103Y=12.7460X+0.0103
where YY is the peak area and XX is the concentration (μg/mL), achieving a correlation coefficient R=0.9999R=0.9999 . This stability indicates resistance to degradation under acidic/basic chromatographic conditions.

Antioxidant Reactions and Oxidative Stress Modulation

TA exhibits potent antioxidative activity by neutralizing reactive oxygen species (ROS) and restoring redox balance. Key findings include:

ParameterDF (Diclofenac) GroupDF + TA GroupControl Group
MDA (nmol/mL)↑ 12.5↓ 4.23.8
GSH (μmol/g tissue)↓ 18.3↑ 34.636.1
SOD (U/mg protein)↓ 45.2↑ 78.982.4

Data source:
TA reduces lipid peroxidation (MDA) and enhances glutathione (GSH) levels, superoxide dismutase (SOD), and catalase (CAT) activity, countering oxidative damage .

Molecular Pathway Interactions

TA modulates the Nrf2/HO-1 signaling pathway and apoptotic regulators. Gene expression studies in liver and kidney tissues show:

GeneDF Group (Fold Change)DF + TA Group (Fold Change)
Nrf2 ↓ 0.3↑ 1.1
HO-1 ↓ 0.4↑ 1.3
Bax ↑ 3.2↓ 1.5
Bcl-2 ↓ 0.5↑ 1.4

Data source:
TA upregulates cytoprotective genes (Nrf2, HO-1, Bcl-2) and downregulates pro-apoptotic factors (Bax), demonstrating its role in mitigating inflammation and apoptosis .

Biochemical Interactions in Hepato-Renal Systems

TA attenuates diclofenac-induced toxicity by normalizing liver and kidney biomarkers:

BiomarkerDF GroupDF + TA Group
ALT (U/L)↑ 148↓ 62
AST (U/L)↑ 165↓ 58
Creatinine (mg/dL)↑ 2.8↓ 1.1

Data source:
These results highlight TA’s capacity to restore hepatic and renal function by mitigating enzyme leakage and metabolic stress .

Reaction with Pharmacological Targets

While direct synthetic reactions of TA are not extensively documented, its bioactivity involves non-covalent interactions with:

  • Cyclooxygenase-2 (COX-2) : TA suppresses COX-2 expression, reducing prostaglandin synthesis .
  • Nuclear factor-kappa B (NF-κB) : Inhibits NF-κB translocation, blocking pro-inflammatory cytokine release (TNF-α, IL-6) .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that Tubuloside A exhibits significant anticancer properties, particularly against ovarian cancer. In a study involving A2780 human ovarian cancer cells, this compound was shown to induce DNA damage and apoptosis. The results indicated that higher concentrations (50 and 100 µM) of this compound significantly reduced cell viability and increased DNA damage, alongside up-regulating apoptotic markers such as caspase-3 and p53 while down-regulating Bcl-2 expression . This suggests that this compound may serve as a promising candidate for ovarian cancer therapy.

Hepatoprotective Effects

This compound has also been investigated for its protective effects against drug-induced liver damage. In a study assessing the impact of diclofenac (a nonsteroidal anti-inflammatory drug) on liver and kidney function, this compound was administered to male Sprague-Dawley rats. The findings revealed that this compound mitigated diclofenac-induced hepato-renal oxidative injury by modulating the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This positions this compound as a potential therapeutic agent for protecting against drug-related hepatotoxicity.

Neuroprotective Properties

The neuroprotective effects of this compound have also been noted in various studies. It has been suggested that the compound can enhance cognitive function and may be beneficial in treating neurodegenerative diseases. The antioxidative properties of this compound contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Signaling Pathways

The pharmacological effects of this compound are primarily mediated through several key signaling pathways:

  • Nrf2/HO-1 Pathway : this compound activates the Nrf2 pathway, which enhances the expression of antioxidant proteins that protect against oxidative damage .
  • Apoptotic Pathways : The compound influences apoptotic signaling by modulating proteins involved in apoptosis, such as caspase-3 and Bcl-2, thereby promoting programmed cell death in cancer cells .

Biochemical Interactions

This compound interacts with various biochemical pathways that enhance its therapeutic potential:

  • Oxidative Stress Response : By activating the Nrf2 pathway, this compound helps maintain cellular redox balance and protects against oxidative stress.
  • Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Effects on Ovarian Cells

A study published in the European Journal of Therapeutics evaluated the cytotoxic effects of this compound on ovarian cancer cells. The researchers treated A2780 cells with varying concentrations of this compound and assessed cell viability using MTT assays. The results indicated significant reductions in cell viability at higher concentrations, alongside increased DNA damage measured through comet assays .

Study 2: Hepatoprotective Effects Against Diclofenac

In another study published in Journal of Cellular Physiology, researchers investigated the protective effects of this compound against diclofenac-induced liver damage. They administered this compound to rats alongside diclofenac treatment and observed significant reductions in liver enzyme levels (aspartate aminotransferase and alanine aminotransferase), indicating hepatoprotection .

Mécanisme D'action

Tubuloside A exerts its effects through multiple molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Tubuloside A est unique en raison de sa puissante activité hépatoprotectrice et de sa capacité à induire l'apoptose dans les cellules cancéreuses. Sa structure moléculaire spécifique permet des interactions distinctes avec les cibles cellulaires, ce qui en fait un composé précieux pour la recherche thérapeutique .

Activité Biologique

Tubuloside A (TbA), a phenylethanoid glycoside derived from the plant Cistanche tubulosa, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article consolidates recent findings on the biological activity of TbA, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. The compound exhibits various pharmacological properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against human ovarian cancer cells (A2780). In vitro experiments revealed that concentrations of 50 µM and 100 µM of TbA substantially reduced cell viability and induced DNA damage.

Table 1: Effects of this compound on Cell Viability and DNA Damage

Concentration (µM)Cell Viability (%)DNA Damage Induction
Control100No
190No
585No
2570Mild
5050Moderate
10030High

Data derived from in vitro studies on A2780 cells.

The mechanism underlying the cytotoxic effect of TbA involves the induction of apoptosis through the activation of specific signaling pathways. The study highlighted the up-regulation of pro-apoptotic markers such as caspase-3 and Bax, alongside down-regulation of the anti-apoptotic factor Bcl-2. Furthermore, the p53 signaling pathway plays a crucial role in mediating these effects.

Apoptotic Pathway Analysis

  • Caspase-3 : Increased expression indicates activation of apoptosis.
  • Bax : Promotes apoptosis; its up-regulation supports cell death.
  • Bcl-2 : Its down-regulation is essential for apoptosis progression.
  • p53 : Acts as a tumor suppressor; its activation leads to cell cycle arrest and apoptosis.

Case Studies

A pivotal study investigated the effects of this compound on ovarian cancer cells, demonstrating that high doses lead to significant apoptosis and DNA damage. The findings suggest that TbA could be a promising candidate for developing novel cancer therapies.

Pharmacological Applications

Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas:

  • Neuroprotection : Research indicates that TbA may protect neuronal cells from apoptosis induced by TNF-α.
  • Anti-inflammatory Effects : Evidence suggests that TbA modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the key structural features of Tubuloside A, and how do they influence its bioactivity?

this compound (C₃₇H₄₈O₂₁) is a phenylethanoid glycoside with 15 stereocenters and a complex glycosylation pattern, including acetyl and cinnamoyl moieties . Its bioactivity (e.g., antioxidant, cytotoxic) is attributed to the 3,4-dihydroxyphenyl groups and sugar substituents, which enhance solubility and target interactions. Structural elucidation requires NMR, mass spectrometry, and X-ray crystallography.

Q. What standard assays are used to evaluate this compound’s antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (ferric reducing antioxidant power) are commonly employed. For cellular antioxidant effects, assays like ROS (reactive oxygen species) detection in hepatocytes or endothelial cells are used, with IC₅₀ values calculated to quantify potency .

Q. How is this compound isolated and purified from natural sources?

this compound is typically extracted from plant material (e.g., Cistanche tubulosa) via ethanol/water solvent systems, followed by chromatographic purification (e.g., silica gel, HPLC). Purity validation requires HPLC-UV/ELSD and comparison with reference standards .

Advanced Research Questions

Q. How do researchers resolve contradictions between this compound’s cytotoxic and hepatoprotective roles?

Context-dependent effects are analyzed through dose-response studies and model-specific mechanisms. For example, low concentrations (≤10 µM) may activate Nrf2-mediated antioxidant pathways in hepatocytes, while higher doses (≥50 µM) induce p53-dependent apoptosis in cancer cells via caspase-3 activation . Parallel experiments in non-cancerous vs. cancerous cell lines are critical.

Q. What experimental designs are optimal for validating this compound’s pro-apoptotic effects in ovarian cancer models?

  • In vitro : Treat A2780 cells with this compound (10–100 µM) for 24–48 hours. Use MTT assays for viability, Comet assays for DNA damage, and qRT-PCR/Western blotting to quantify caspase-3, Bax/Bcl-2 ratios, and p53 expression .
  • Controls : Include 5-FU (a known chemotherapeutic) and vehicle-treated cells.
  • Statistical rigor : Triplicate experiments with ANOVA and post-hoc tests (e.g., Tukey’s) to assess significance.

Q. How can researchers address reproducibility challenges in this compound’s bioactivity studies?

  • Standardize sourcing : Use authenticated plant material or commercially synthesized this compound.
  • Validate assays : Include positive controls (e.g., quercetin for antioxidant assays, cisplatin for cytotoxicity).
  • Replicate across models : Compare results in A2780 cells, patient-derived organoids, and in vivo xenografts .

Q. What methodologies are used to investigate this compound’s synergy with other therapeutics?

Synergy is assessed via combination index (CI) calculations using the Chou-Talalay method. For example, co-administer this compound with 5-FU in A2780 cells and measure CI values: <1 indicates synergy, =1 additive, >1 antagonism . Dose matrices (e.g., 4×4 concentrations) and isobolograms are recommended.

Q. Data Interpretation and Conflict Analysis

Q. How should researchers interpret conflicting data on this compound’s genotoxicity?

  • Contextualize models : Comet assay results in A2780 cells (DNA damage at 50 µM) may not translate to non-cancerous cells.
  • Mechanistic clarity : Distinguish direct DNA intercalation from ROS-mediated damage using ROS scavengers (e.g., NAC) in parallel experiments .
  • Threshold determination : Establish no-observed-adverse-effect levels (NOAEL) in primary cells.

Q. What strategies validate this compound’s structure-activity relationships (SAR) in silico?

  • Molecular docking : Simulate interactions with targets like Bcl-2 or caspase-3 using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity or logP values with bioactivity data from analogues .

Q. How can conflicting pharmacokinetic data (e.g., bioavailability) be reconciled?

  • Assay standardization : Compare Caco-2 permeability assays vs. in vivo rodent studies.
  • Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility and absorption .

Q. Methodological Resources

  • Chemical characterization : Refer to IUPAC guidelines for glycoside nomenclature and stereochemical validation .
  • In vivo protocols : Follow ARRIVE 2.0 guidelines for ethical and reproducible animal studies .
  • Data reporting : Adopt MIAME and MIAPE standards for omics data in public repositories (e.g., GEO, PRIDE) .

Propriétés

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDMAIXPXOZCX-BBQAUMBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.